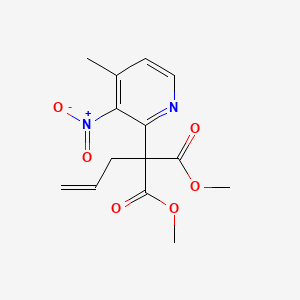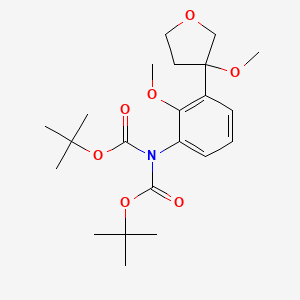
N,N-Bis(Boc)-2-methoxy-3-(3-methoxytetrahydrofuran-3-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified as “MFCD32702032” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of “MFCD32702032” involves several synthetic routes, each with specific reaction conditions. One common method includes the use of triazolo ring compounds, which are subjected to methanesulfonate crystal formation. The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the stability and solubility of the final product .
Industrial Production Methods: Industrial production of “MFCD32702032” often involves large-scale synthesis using automated systems to ensure consistency and efficiency. The process is designed to be simple and scalable, allowing for the production of significant quantities of the compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: “MFCD32702032” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.
Common Reagents and Conditions: Common reagents used in the reactions of “MFCD32702032” include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and catalysts to promote the exchange of functional groups .
Major Products Formed: The major products formed from the reactions of “MFCD32702032” depend on the specific reaction pathway. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with altered functional groups .
Wissenschaftliche Forschungsanwendungen
“MFCD32702032” has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it serves as a probe for studying molecular interactions and pathways. In medicine, it is investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways. Industrially, it is utilized in the production of specialized materials and chemicals .
Wirkmechanismus
The mechanism of action of “MFCD32702032” involves its interaction with specific molecular targets. It binds to particular receptors or enzymes, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, making it a valuable tool in both research and therapeutic contexts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to “MFCD32702032” include other triazolo ring derivatives and methanesulfonate compounds. These compounds share structural similarities but may differ in their reactivity and applications.
Uniqueness: What sets “MFCD32702032” apart is its unique combination of stability, solubility, and reactivity. These properties make it particularly suitable for specific applications in research and industry, where other similar compounds may not perform as effectively .
Conclusion
“MFCD32702032” is a compound with significant scientific and industrial relevance. Its unique properties and versatile applications make it a valuable subject of study and use in various fields. Whether in synthetic chemistry, biological research, or industrial production, “MFCD32702032” continues to contribute to advancements and innovations.
Eigenschaften
Molekularformel |
C22H33NO7 |
|---|---|
Molekulargewicht |
423.5 g/mol |
IUPAC-Name |
tert-butyl N-[2-methoxy-3-(3-methoxyoxolan-3-yl)phenyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C22H33NO7/c1-20(2,3)29-18(24)23(19(25)30-21(4,5)6)16-11-9-10-15(17(16)26-7)22(27-8)12-13-28-14-22/h9-11H,12-14H2,1-8H3 |
InChI-Schlüssel |
ILJKUGLHSHWLGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC(=C1OC)C2(CCOC2)OC)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclopropyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13718860.png)
methanone Hydrochloride](/img/structure/B13718874.png)
![N-[[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanecarboxamide](/img/structure/B13718879.png)
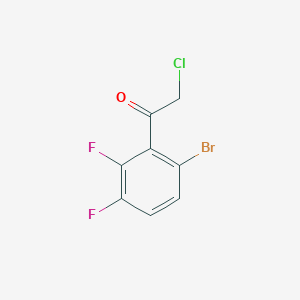
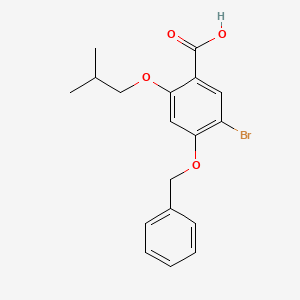

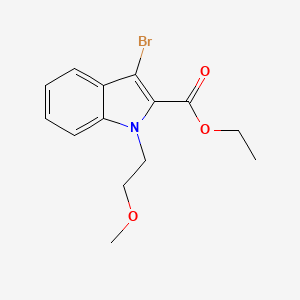
![Methyl 4-(isobutylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13718906.png)

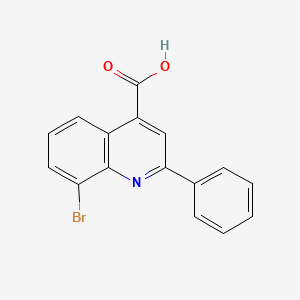
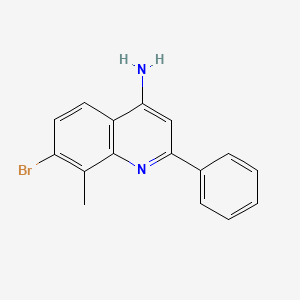
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzoic acid tert-butyl ester](/img/structure/B13718917.png)
